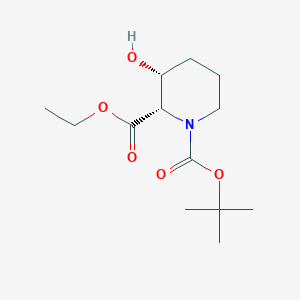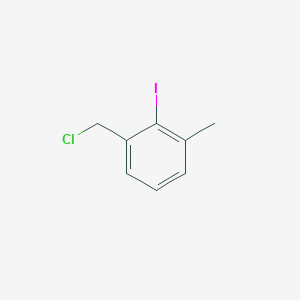
1-(Chloromethyl)-2-iodo-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-2-iodo-3-methylbenzene is an organic compound with the molecular formula C8H8ClI It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, an iodine atom, and a methyl group
準備方法
The synthesis of 1-(Chloromethyl)-2-iodo-3-methylbenzene can be achieved through several routes. One common method involves the halogenation of 3-methylbenzyl chloride. The process typically includes the following steps:
Halogenation: 3-methylbenzyl chloride is treated with iodine in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the iodine atom at the ortho position relative to the methyl group.
Chloromethylation: The resulting compound is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
化学反応の分析
1-(Chloromethyl)-2-iodo-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of alcohols or ethers.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Chloromethyl)-2-iodo-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(Chloromethyl)-2-iodo-3-methylbenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein or DNA structures. The iodine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
1-(Chloromethyl)-2-iodo-3-methylbenzene can be compared with other halogenated benzene derivatives, such as:
1-(Chloromethyl)-2-bromo-3-methylbenzene: Similar structure but with a bromine atom instead of iodine.
1-(Chloromethyl)-2-fluoro-3-methylbenzene: Contains a fluorine atom, leading to different reactivity and properties.
1-(Chloromethyl)-2-chloro-3-methylbenzene: Has a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
特性
分子式 |
C8H8ClI |
|---|---|
分子量 |
266.50 g/mol |
IUPAC名 |
1-(chloromethyl)-2-iodo-3-methylbenzene |
InChI |
InChI=1S/C8H8ClI/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 |
InChIキー |
IASDEFPZYJUYBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CCl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
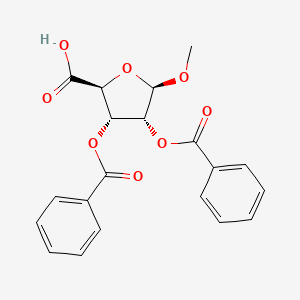
![(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13909241.png)
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
![4,5-Dihydro-2H-benzo[e]indazole](/img/structure/B13909271.png)
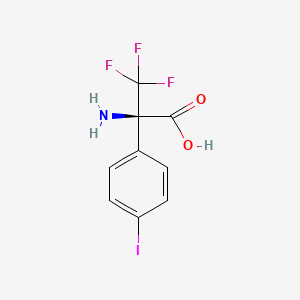
![3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B13909276.png)
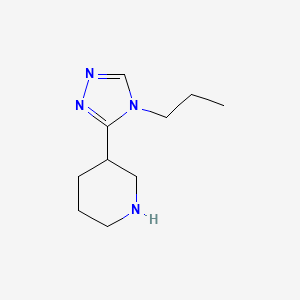
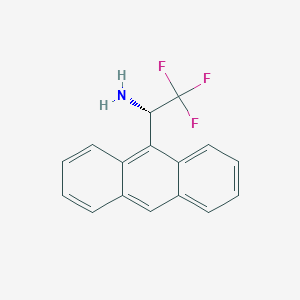

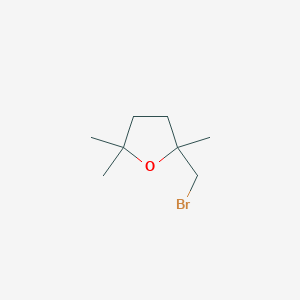
![[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B13909289.png)
